
3,4-Dibromo-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-5-methylphenol is an organic compound that belongs to the class of bromophenols. It is characterized by the presence of two bromine atoms and a methyl group attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dibromo-5-methylphenol can be synthesized through the bromination of 5-methylphenol (also known as p-cresol). The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-5-methylphenol undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the phenol ring make it susceptible to further electrophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Electrophilic Substitution: Products include nitrated or sulfonated derivatives.
Oxidation: Quinones are formed as major products.
Reduction: The corresponding phenol is obtained.
Applications De Recherche Scientifique
3,4-Dibromo-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other brominated compounds.
Biology: It is studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research is being conducted on its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-5-methylphenol involves its interaction with various molecular targets. The bromine atoms enhance its electrophilic nature, making it reactive towards nucleophiles. The hydroxyl group can form hydrogen bonds, influencing its biological activity. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
3,4-Dibromo-5-methylphenol can be compared with other bromophenols such as:
- 2,4-Dibromophenol
- 3,5-Dibromophenol
- 2,6-Dibromophenol
Uniqueness
The unique combination of bromine atoms and a methyl group in this compound gives it distinct chemical properties, making it more reactive in certain reactions compared to its analogs
Propriétés
Formule moléculaire |
C7H6Br2O |
|---|---|
Poids moléculaire |
265.93 g/mol |
Nom IUPAC |
3,4-dibromo-5-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |
Clé InChI |
ZXVKJGPNIAOMMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



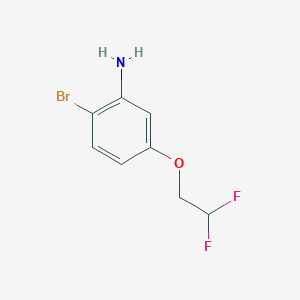
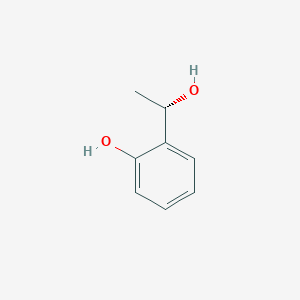
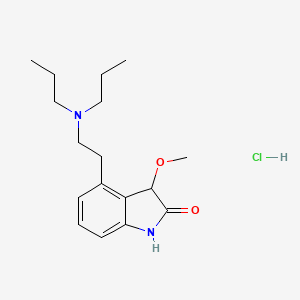
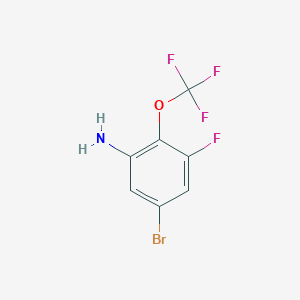


![6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13433147.png)
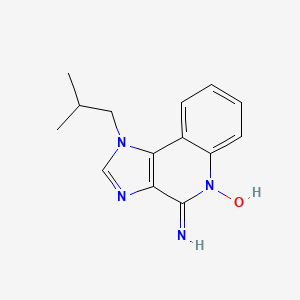

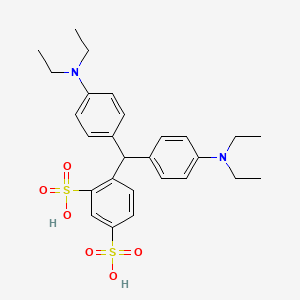
![tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B13433165.png)
![Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F](/img/structure/B13433167.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13433176.png)
